molecular formula C25H23N3O4S B265983 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265983
M. Wt: 461.5 g/mol
InChI Key: LBGXWGNWJVDXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as ITMC-SD-1, is a novel compound with potential applications in scientific research. This compound belongs to the class of chromenopyrroles, which have been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, several studies have suggested that 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a crucial role in the initiation and execution of apoptosis. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to activate caspase-3 and caspase-9, leading to the cleavage of various substrates and ultimately inducing apoptosis.
Biochemical and Physiological Effects:
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biochemical and physiological effects. Several studies have reported that 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione inhibits the growth of cancer cells by inducing apoptosis. Additionally, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit antiviral and antimicrobial properties. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the replication of the influenza virus and the growth of various bacteria such as Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for lab experiments. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound with potential applications in various scientific research fields. Additionally, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties. However, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has some limitations for lab experiments. The synthesis of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that requires skilled personnel and specialized equipment. Additionally, the cost of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may be a limitation for lab experiments.

Future Directions

There are several future directions for the research of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential future direction is to investigate the mechanism of action of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in more detail. Additionally, future studies could explore the potential of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as an anticancer agent in vivo. Furthermore, future research could investigate the potential of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as an antiviral and antimicrobial agent. Finally, future studies could explore the potential of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as a lead compound for the development of new drugs with improved biological activities.
Conclusion:
In conclusion, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound with potential applications in various scientific research fields. The synthesis of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that requires skilled personnel and specialized equipment. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties. The mechanism of action of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but several studies have suggested that 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione induces apoptosis in cancer cells by activating the caspase pathway. Finally, there are several future directions for the research of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including investigating the mechanism of action in more detail, exploring the potential as an anticancer agent in vivo, and developing new drugs with improved biological activities.

Synthesis Methods

The synthesis of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with thiourea and isobutyl isocyanate to form the 5-isobutyl-1,3,4-thiadiazol-2-yl moiety. The final step involves the reaction of the thiadiazole intermediate with 7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to form 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Scientific Research Applications

2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties. Several studies have reported the potential of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as an anticancer agent. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells.

properties

Product Name

2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H23N3O4S/c1-13(2)11-19-26-27-25(33-19)28-21(15-6-8-16(31-4)9-7-15)20-22(29)17-12-14(3)5-10-18(17)32-23(20)24(28)30/h5-10,12-13,21H,11H2,1-4H3

InChI Key

LBGXWGNWJVDXNC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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